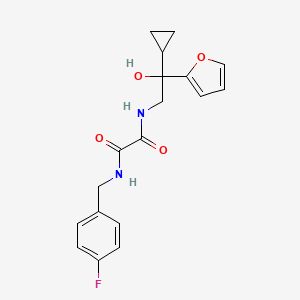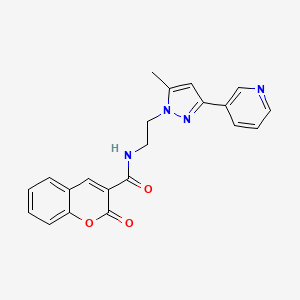
N'-benzoyl-1-(4-chlorophenyl)sulfonylpiperidine-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N’-benzoyl-1-(4-chlorophenyl)sulfonylpiperidine-4-carbohydrazide” is a chemical compound with the molecular formula C19H20ClN3O4S and a molecular weight of 421.9 . It is intended for research use only and not for human or veterinary use.
Molecular Structure Analysis
The molecular structure of “N’-benzoyl-1-(4-chlorophenyl)sulfonylpiperidine-4-carbohydrazide” can be confirmed by various spectroscopic techniques such as UV-Vis, FT-IR, MS, 1H-NMR, and 13C-NMR .Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
N'-benzoyl-1-(4-chlorophenyl)sulfonylpiperidine-4-carbohydrazide and related compounds have been synthesized and characterized, revealing their potential in medicinal chemistry due to their structural properties. Studies demonstrate the synthesis of novel series of sulfonyl hydrazone having piperidine derivatives, indicating their relevance in developing compounds with potential biological activities. These compounds have been characterized using various analytical techniques, including melting point, elemental analysis, IR, 1H-NMR, 13C NMR, 2D NMR, and mass spectra, providing insights into their chemical properties and potential as bioactive molecules (Karaman et al., 2016).
Antioxidant and Anticholinesterase Activities
Research has explored the antioxidant capacity and anticholinesterase activity of compounds containing the sulfonyl hydrazone scaffold and piperidine rings. These compounds have shown promising antioxidant properties through various assays, suggesting their potential in addressing oxidative stress-related conditions. Additionally, some derivatives have exhibited significant anticholinesterase activity, highlighting their potential application in treating neurodegenerative diseases such as Alzheimer's (Karaman et al., 2016).
Antimicrobial and Antifungal Properties
Several studies have synthesized and evaluated this compound derivatives for their antimicrobial and antifungal activities. These compounds have been found to exhibit moderate to strong activity against various bacterial and fungal strains, making them of interest for developing new antimicrobial agents. The effectiveness against specific pathogens indicates their potential in contributing to the treatment of infectious diseases (Siddiqa et al., 2014).
Molecular Docking and In Vitro Screening
Further research involving molecular docking and in vitro screening has been conducted to assess the interaction of these compounds with biological targets, providing insights into their potential mechanisms of action. This approach helps in understanding how these molecules can be optimized for better therapeutic efficacy and reduced side effects, paving the way for their application in drug development processes (Flefel et al., 2018).
Safety and Hazards
Direcciones Futuras
The future directions for research on “N’-benzoyl-1-(4-chlorophenyl)sulfonylpiperidine-4-carbohydrazide” could involve further exploration of its potential biological activities, such as antimicrobial and antifungal properties . Additionally, the development of more efficient synthesis methods could also be a focus of future research.
Propiedades
IUPAC Name |
N'-benzoyl-1-(4-chlorophenyl)sulfonylpiperidine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c20-16-6-8-17(9-7-16)28(26,27)23-12-10-15(11-13-23)19(25)22-21-18(24)14-4-2-1-3-5-14/h1-9,15H,10-13H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQANIIGOHYTUGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NNC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride](/img/no-structure.png)
![6-(3-Bromophenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2767628.png)
![6-(3-nitrobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2767631.png)
![2,3-Dichloro-4-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2767632.png)

![Methyl 4-{4-[(4-chlorobenzyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate](/img/structure/B2767637.png)


![6-(3-Imidazol-1-ylpropyl)-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2767641.png)
![N-(2,4-difluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2767642.png)
![9-(3-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2767644.png)
![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2767645.png)

![2-methyl-4-nitro-N-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzene-1-sulfonamide](/img/structure/B2767648.png)